7-Hydroxyflavanone

Catalog No.
S573763
CAS No.
6515-36-2
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavanone

CAS Number

6515-36-2

Product Name

7-Hydroxyflavanone

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Hydroxy-2-phenylchroman-4-one; 2,3-Dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

The exact mass of the compound 7-Hydroxyflavanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of monohydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

7-Hydroxyflavanone is a foundational monohydroxylated flavonoid precursor characterized by a single hydroxyl group at the C-7 position of the chromanone core . In industrial and laboratory procurement, it is primarily sourced as a high-purity synthetic scaffold for generating complex flavonoid derivatives, glycosides, and pharmaceutical intermediates . Unlike naturally abundant polyhydroxylated flavanones, this compound provides a simplified, highly controllable reactivity profile. It is widely utilized as a high-yield substrate for biocatalytic dehydrogenation, a regioselective precursor in Lewis acid-catalyzed glycosylations, and a standardized benchmark in endocrine inhibition assays, making it a critical material for both green chemistry workflows and drug discovery pipelines .

Substituting 7-hydroxyflavanone with either unsubstituted flavanone or multi-hydroxylated analogs (such as naringenin or pinocembrin) fundamentally disrupts synthetic workflows and assay reliability. Unsubstituted flavanone lacks the necessary electronic activation for efficient downstream transformations, resulting in severely depressed yields during biocatalytic oxidations [1]. Conversely, utilizing naturally abundant polyhydroxylated analogs introduces competing reactive sites at the C-5 and C-4' positions. In glycosylation and derivatization protocols, these extra hydroxyl groups necessitate complex, multi-step protection and deprotection sequences, which inflate reagent costs, increase process time, and reduce overall yield [2]. Procurement of the exact 7-hydroxyflavanone scaffold ensures regiocontrol and maximizes atom economy without the overhead of protecting group chemistry.

Biocatalytic Conversion Efficiency to Flavones

In microbial transformation workflows utilizing Aspergillus niger 13/5, 7-hydroxyflavanone demonstrates exceptional suitability as a substrate for enzymatic dehydrogenation compared to related flavanones. The presence of the 7-hydroxyl group optimally positions the molecule for the enzyme's active site, resulting in a 98% conversion yield to 7-hydroxyflavone [1]. In stark contrast, the unsubstituted flavanone baseline achieves only a 33% yield under identical conditions, while 6-hydroxyflavanone reaches 76%[1].

Evidence DimensionBiocatalytic conversion yield to corresponding flavone
Target Compound Data98% yield (fully consumed substrate)
Comparator Or BaselineUnsubstituted flavanone (33% yield)
Quantified Difference65% absolute increase in product yield (nearly 3x higher efficiency)
Conditions9-day microbial transformation using Aspergillus niger 13/5 strain

Procuring 7-hydroxyflavanone for biocatalytic synthesis minimizes unreacted substrate waste and drastically simplifies downstream purification compared to using unsubstituted flavanone.

Regioselective Glycosylation in Lewis Acid-Catalyzed Synthesis

The synthesis of flavonoid glycosides using alpha-glycosyl fluorides and boron trifluoride etherate highlights the critical advantage of 7-hydroxyflavanone's monohydroxylated structure. When reacted, 7-hydroxyflavanone undergoes exclusive and complete glycosylation at the 7-hydroxyl position [1]. However, when the comparator naringenin (5,7,4'-trihydroxyflavanone) is subjected to the same Lewis acid-catalyzed conditions, glycosylation occurs regioselectively at the 4'- or 3'-hydroxyl groups, with 0% reaction at the 7-hydroxyl group [1].

Evidence DimensionRegioselectivity of glycosylation at the C-7 position
Target Compound Data100% specific reaction at the 7-OH position
Comparator Or BaselineNaringenin (0% reaction at the 7-OH position under identical Lewis acid conditions)
Quantified DifferenceComplete shift in regioselectivity, enabling direct 7-O-glycosylation
ConditionsCoupling reaction with alpha-glycosyl fluoride using boron trifluoride etherate in anhydrous benzene

Buyers synthesizing 7-O-glycosides can use this compound to bypass the expensive and time-consuming protection/deprotection steps required when starting from naringenin.

Baseline Standardization in Aromatase (CYP19) Inhibition Assays

In the development of estrogen-dependent breast cancer therapeutics, 7-hydroxyflavanone is procured as a highly reliable, standardized positive control for aromatase (CYP19) inhibition. It possesses a well-established IC50 of 3.8 µM against human aromatase[1]. This quantitative baseline is essential for evaluating the potency of novel synthetic derivatives; for example, screening models utilize this exact 3.8 µM threshold to validate that newly synthesized analogs (such as 7-hydroxyflavanone beta-D-glucopyranoside, IC50 = 1.09 µM) achieve statistically significant (3.5-fold) improvements in inhibitory activity [1].

Evidence DimensionAromatase (CYP19) inhibitory activity (IC50)
Target Compound DataIC50 = 3.8 µM (established baseline)
Comparator Or BaselineNovel synthetic derivatives (e.g., 7-hydroxyflavanone beta-D-glucopyranoside at 1.09 µM)
Quantified DifferenceProvides a fixed 3.8 µM benchmark to quantify fold-improvements in novel drug candidates
ConditionsIn vitro aromatase inhibition assay / 3D-QSAR virtual screening validation

Ensures assay reproducibility and provides a universally recognized baseline for quantifying the efficacy of new aromatase inhibitors in oncology research.

Photochemical Baseline for Spectroscopic Modeling

7-Hydroxyflavanone serves as a critical monohydroxylated reference standard in UV-Vis absorption databases for flavonoids. Its Band I absorption peak is located at 311 nm[1]. This provides an essential analytical baseline to measure the exact spectroscopic impact of additional hydroxylations. For instance, comparing it to pinocembrin (5,7-dihydroxyflavanone) reveals that the addition of the 5-hydroxyl group causes a ~24 nm bathochromic shift (to 335 nm) and reduces the molar absorption coefficient (hypochromic shift) by exactly half [1].

Evidence DimensionUV-Vis Band I absorption maximum and intensity
Target Compound DataBand I peak at 311 nm
Comparator Or BaselinePinocembrin (5,7-dihydroxyflavanone) (Band I shoulder at ~335 nm, 50% intensity)
Quantified Difference24 nm bathochromic shift and 50% hypochromic shift isolated to the 5-OH addition
ConditionsStandardized UV-Vis absorption spectroscopy in digital database profiling

Analytical laboratories procure this compound to calibrate spectroscopic models and accurately elucidate the structures of unknown flavonoids in complex plant extracts.

Protecting-Group-Free Synthesis of 7-O-Glycosides

Directly downstream of its exclusive regioselectivity under Lewis acid catalysis, 7-hydroxyflavanone is the optimal starting material for generating libraries of 7-O-flavonoid glycosides. Procuring this specific monohydroxylated scaffold eliminates the need for multi-step protection and deprotection of the 5-OH and 4'-OH groups, drastically reducing reagent costs and synthesis time compared to using naturally abundant polyhydroxylated flavanones [2].

High-Yield Biocatalytic Production of Flavones

In green chemistry and industrial biocatalysis workflows, 7-hydroxyflavanone is selected over unsubstituted flavanone due to its near-quantitative (98%) conversion efficiency. It is the preferred substrate for microbial dehydrogenation (e.g., using Aspergillus niger strains) to produce 7-hydroxyflavone, ensuring maximum atom economy and simplifying post-reaction purification [1].

Assay Benchmarking for Aromatase Inhibitors

In oncology and endocrinology drug discovery, 7-hydroxyflavanone is procured as a standardized positive control. Its well-documented IC50 of 3.8 µM against human aromatase (CYP19) provides a reliable, reproducible baseline for evaluating the potency of novel estrogen-dependent breast cancer therapeutics and validating 3D-QSAR virtual screening models[3].

Calibration of Spectroscopic and Analytical Models

Analytical chemistry laboratories utilize 7-hydroxyflavanone as a fundamental reference standard to calibrate UV-Vis absorption databases. Its baseline Band I absorption at 311 nm is critical for quantifying the bathochromic and hypochromic shifts induced by additional hydroxylations (such as the 24 nm shift seen in pinocembrin), enabling accurate structural elucidation of complex natural products [4].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.078644241 Da

Monoisotopic Mass

240.078644241 Da

Heavy Atom Count

18

UNII

CC64495H41

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6515-36-2

Metabolism Metabolites

7-Hydroxyflavanone has known human metabolites that include Flavanone 7-O-glucuronide.

Wikipedia

7-hydroxyflavanone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

Bioconversion of 7-hydroxyflavanone: isolation, characterization and bioactivity evaluation of twenty-one phase I and phase II microbial metabolites

Julie Rakel Mikell, Ikhlas Ahmad Khan
PMID: 22976322   DOI: 10.1248/cpb.c12-00296

Abstract

Microbial metabolism of 7-hydroxyflavanone (1) with fungal culture Cunninghamella blakesleeana (ATCC 8688a), yielded flavanone 7-sulfate (2), 7,4'-dihydroxyflavanone (3), 6,7-dihydroxyflavanone (4), 6-hydroxyflavanone 7-sulfate (5), and 7-hydroxyflavanone 6-sulfate (6). Mortierella zonata (ATCC 13309) also transformed 1 to metabolites 2 and 3 as well as 4'-hydroxyflavanone 7-sulfate (7), flavan-4-cis-ol 7-sulfate (8), 2',4'-dihydroxychalcone (9), 7,8-dihydroxyflavanone (10), 8-hydroxyflavanone 7-sulfate (11), and 8-methoxy-7-hydroxyflavanone (12). Beauveria bassiana (ATCC 7159) metabolized 1 to 2, 3, and 8, flavanone 7-O-β-D-O-4-methoxyglucopyranoside (13), and 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside (14). Chaetomium cochlioides (ATCC 10195) also transformed 1 to 2, 3, 9, together with 7-hydroxy-4-cis-ol (15). Mucor ramannianus (ATCC 9628) metabolized 1 in addition to 7, to also 4,2',4'-trihydroxychalcone (16), 7,3',4'-trihydroxyflavanone (17), 4'-hydroxyflavanone 7-O-α-L-rhamnopyranoside (18), and 7,3',4'-trihydroxy-6-methoxyflavanone (19). The organism Aspergillus alliaceus (ATCC 10060) transformed 1 to metabolites 3, 16, 7,8,4'-trihydroxyflavanone (20), and 7-hydroxyflavanone 4'-sulfate (21). A metabolite of 1, flavanone 7-O-β-D-O-glucopyranoside (22) was produced by Rhizopus oryzae (ATCC 11145). Structures of the metabolic products were elucidated by means of spectroscopic data. None of the metabolites tested showed antibacterial, antifungal and antimalarial activities against selected organisms. Metabolites 4 and 16 showed weak antileishmanial activity.


Oxytrodiflavanone A and Oxytrochalcoflavanones A,B: New Biflavonoids from

Yang Liu, Norbo Kelsang, Jianghai Lu, Yingtao Zhang, Hong Liang, Pengfei Tu, Dexin Kong, Qingying Zhang
PMID: 31013944   DOI: 10.3390/molecules24081468

Abstract

Three previously undescribed biflavonoids, oxytrodiflavanone A (
), and oxytrochalcoflavanones A,B (
,
), were isolated from the aerial part of
, together with their putative biosynthetic monomers, i.e., (2
)-5,7-dihydroxyflavanone (
), (2
)-7-hydroxyflavanone (
), and 2',4'-dihydroxychalcone (
). The structures of these compounds were elucidated by a combination analysis of spectroscopic data. The cytotoxic activities of all the isolated compounds against PC-3 human prostate cancer cell line are also presented.


Rotenoids, Flavonoids, and Chalcones from the Root Bark of Millettia usaramensis

Tsegaye Deyou, Ivan Gumula, Fangfang Pang, Amra Gruhonjic, Michael Mumo, John Holleran, Sandra Duffy, Paul A Fitzpatrick, Matthias Heydenreich, Göran Landberg, Solomon Derese, Vicky Avery, Kari Rissanen, Máté Erdélyi, Abiy Yenesew
PMID: 26651537   DOI: 10.1021/acs.jnatprod.5b00581

Abstract

Five new compounds, 4-O-geranylisoliquiritigenin (1), 12-dihydrousararotenoid B (2), 12-dihydrousararotenoid C (3), 4'-O-geranyl-7-hydroxyflavanone (4), and 4'-O-geranyl-7-hydroxydihydroflavanol (5), along with 12 known natural products (6-17) were isolated from the CH2Cl2/MeOH (1:1) extract of the root bark of Millettia usaramensis ssp. usaramensis by chromatographic separation. The purified metabolites were identified by NMR spectroscopic and mass spectrometric analyses, whereas their absolute configurations were established on the basis of chiroptical data and in some cases also by X-ray crystallography. The crude extract was moderately active (IC50 = 11.63 μg/mL) against the ER-negative MDB-MB-231 human breast cancer cell line, and accordingly compounds 6, 8, 9, 10, 12, and 16 also showed moderate to low cytotoxic activities (IC50 25.7-207.2 μM). The new natural product 1 exhibited antiplasmodial activity with IC50 values of 3.7 and 5.3 μM against the chloroquine-sensitive 3D7 and the chloroquine-resistant Dd2 Plasmodium falciparum strains, respectively, and was also cytotoxic to the HEK293 cell line.


[Microbial kinetics: experiences with Staphylococcus aureus ATCC 25 293 and bacteriostatic drugs]

N B Pappano, S E Blanco, N B Debattista, F H Ferretti
PMID: 3508321   DOI:

Abstract




In vitro analysis of iron chelating activity of flavonoids

Přemysl Mladěnka, Kateřina Macáková, Tomáš Filipský, Libuše Zatloukalová, Luděk Jahodář, Paolo Bovicelli, Ilaria Proietti Silvestri, Radomír Hrdina, Luciano Saso
PMID: 21450273   DOI: 10.1016/j.jinorgbio.2011.02.003

Abstract

Flavonoids have been demonstrated to possess miscellaneous health benefits which are, at least partly, associated with iron chelation. In this in vitro study, 26 flavonoids from different subclasses were analyzed for their iron chelating activity and stability of the formed complexes in four patho/physiologically relevant pH conditions (4.5, 5.5, 6.8, and 7.5) and compared with clinically used iron chelator deferoxamine. The study demonstrated that the most effective iron binding site of flavonoids represents 6,7-dihydroxy structure. This site is incorporated in baicalein structure which formed, similarly to deferoxamine, the complexes with iron in the stoichiometry 1:1 and was not inferior in all tested pH to deferoxamine. The 3-hydroxy-4-keto conformation together with 2,3-double bond and the catecholic B ring were associated with a substantial iron chelation although the latter did not play an essential role at more acidic conditions. In agreement, quercetin and myricetin possessing all three structural requirements were similarly active to baicalein or deferoxamine at the neutral conditions, but were clearly less active in lower pH. The 5-hydroxy-4-keto site was less efficient and the complexes of iron in this site were not stable at the acidic conditions. Isolated keto, hydroxyl, methoxyl groups or an ortho methoxy-hydroxy groups were not associated with iron chelation at all.


Microbial transformations of 7-hydroxyflavanone

Edyta Kostrzewa-Susłow, Tomasz Janeczko
PMID: 22654578   DOI: 10.1100/2012/254929

Abstract

Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A. ochraceus 456) and the species Penicillium chermesinum 113 were studied. The products of O-methylation, O-methylation along with hydroxylation at C-3' and C-4', reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydrogenation of C-2 and C-3 were obtained. Most of the products (with the exception of the O-methylation one) have stronger antioxidant properties than the initial substrate.


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